Asystasioside E
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Overview
Description
Asystasioside E is a chlorinated iridoid glucoside isolated from the plant Veronica longifolia. It is known for its antioxidant properties and is part of a larger group of compounds called iridoids, which are commonly found in various medicinal plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Asystasioside E can be isolated from the aerial parts of Veronica longifolia through a series of extraction and chromatographic techniques. The process involves:
Extraction: The plant material is extracted using solvents like ethanol or methanol.
Chromatography: The extract is then subjected to column chromatography using various stationary phases such as polyamide, Amberlite XAD7HP, normal- and reversed-phase silica gel, and Sephadex LH-20.
Purification: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Asystasioside E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Esterification: It forms esters with various acids, such as caffeic acid, protocatechuic acid, and vanillic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are typically used.
Major Products
The major products formed from these reactions include various esters of this compound, such as longifoliosides A and B .
Scientific Research Applications
Asystasioside E has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Medicine: Its potential therapeutic effects, particularly its antioxidant activity, are being explored for treating various diseases.
Mechanism of Action
The mechanism of action of Asystasioside E primarily involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets and pathways involved include:
Reactive Oxygen Species (ROS): this compound neutralizes ROS, preventing cellular damage.
Antioxidant Enzymes: It may enhance the activity of antioxidant enzymes like superoxide dismutase and catalase.
Comparison with Similar Compounds
Similar Compounds
- Longifolioside A
- Longifolioside B
- Verproside
- Verminoside
- Specioside
- Amphicoside
- Minecoside
- Martynoside
Uniqueness
Asystasioside E is unique due to its specific chlorinated structure and its potent antioxidant activity. While other iridoids also exhibit antioxidant properties, the presence of chlorine in this compound may enhance its reactivity and effectiveness .
Properties
CAS No. |
126005-85-4 |
---|---|
Molecular Formula |
C15H23ClO10 |
Molecular Weight |
398.79 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(4aR)-7-hydroxy-7-(hydroxymethyl)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-[chloro(hydroxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C15H23ClO10/c16-13(21)15(23)10(20)8(18)9(19)12(26-15)25-11-7-6(2-4-24-11)1-3-14(7,22)5-17/h2,4,6-13,17-23H,1,3,5H2/t6-,7?,8-,9-,10+,11?,12+,13?,14?,15+/m1/s1 |
InChI Key |
XSPPZAOBLKWRDZ-KMTJDOOMSA-N |
Isomeric SMILES |
C1CC(C2[C@H]1C=COC2O[C@@H]3[C@@H]([C@H]([C@@H]([C@](O3)(C(O)Cl)O)O)O)O)(CO)O |
Canonical SMILES |
C1CC(C2C1C=COC2OC3C(C(C(C(O3)(C(O)Cl)O)O)O)O)(CO)O |
Origin of Product |
United States |
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